4-Chloro-3-methoxy-2-naphthoic acid

Description

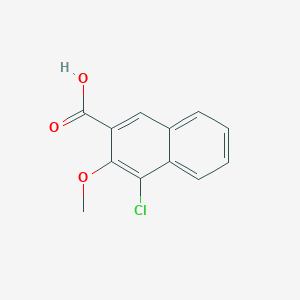

4-Chloro-3-methoxy-2-naphthoic acid is a naphthalene derivative with a carboxylic acid group at the 2-position, a methoxy group at the 3-position, and a chlorine substituent at the 4-position. This compound is structurally related to other naphthoic acid derivatives but distinguished by the unique combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents. Such substitutions influence its physicochemical properties, reactivity, and applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C12H9ClO3 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

4-chloro-3-methoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H9ClO3/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H,14,15) |

InChI Key |

DUUURYIJIHIJJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methoxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the chlorination of 3-methoxy-2-naphthoic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-Chloro-3-methoxy-2-naphthoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 4-chloro-3-methoxy-2-naphthoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Table 1: Key Properties of Naphthoic Acid Derivatives

Substituent Effects on Reactivity and Stability

- Chlorine vs. Methoxycarbonyl : The chloro group in this compound enhances electrophilic substitution reactivity compared to the electron-withdrawing methoxycarbonyl group in 6-(methoxycarbonyl)-2-naphthoic acid. This difference makes the former more reactive in coupling reactions, such as Suzuki-Miyaura cross-couplings .

- Methoxy vs. Benzyloxy : The methoxy group in the target compound offers steric hindrance and moderate electron donation, whereas the bulkier benzyloxy group in 4-(benzyloxy)-2-naphthoic acid may limit solubility and alter crystal packing in solid-state applications .

Toxicity and Handling Considerations

- The presence of chlorine in this compound may increase toxicity compared to non-halogenated analogs like 3-methoxy-2-naphthoic acid, which is classified as a skin and eye irritant .

Biological Activity

4-Chloro-3-methoxy-2-naphthoic acid (C12H9ClO3) is a naphthoic acid derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a naphthalene ring with a chlorine atom at the 4-position and a methoxy group at the 3-position. The presence of these substituents influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C12H9ClO3 |

| Molecular Weight | 236.65 g/mol |

| Functional Groups | Carboxylic acid, Chlorine, Methoxy |

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further pharmacological exploration against various pathogens.

- Cytotoxic Effects : Similar to other naphthoquinones, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interacting with cellular targets such as DNA and proteins .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can significantly reduce inflammation markers in cell cultures. For example, it inhibited the production of pro-inflammatory cytokines in macrophages when tested at varying concentrations.

Antimicrobial Activity

The compound exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.50 |

These results indicate potential applications in treating infections caused by resistant bacterial strains .

Cytotoxicity Against Cancer Cells

In cancer research, this compound was tested against various human cancer cell lines. The compound showed significant cytotoxic effects, with IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Carcinoma (IGROV-1) | 7.54 |

| Melanoma (MDA-MB-435) | 5.20 |

| Colon Cancer (HCT-8) | 6.40 |

The compound's mechanism likely involves apoptosis induction through ROS generation and modulation of apoptotic pathways .

Case Studies

A recent study evaluated the effectiveness of various naphthoquinone derivatives, including this compound, highlighting its unique activity profile compared to structurally similar compounds. The study found that derivatives with hydroxyl substitutions exhibited different levels of cytotoxicity, suggesting that the positioning and type of substituents significantly affect biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.